Methyl 2-[2-(methylamino)acetamido]benzoate
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Overview
Description
Methyl 2-[2-(methylamino)acetamido]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by its ester functional group attached to a benzoic acid derivative, which is further modified by the presence of a methylamino group and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate typically involves multiple steps:
Starting Material: The synthesis begins with methyl anthranilate, which is a methyl ester of anthranilic acid.
Amidation: The methyl anthranilate undergoes amidation with acetic anhydride to form methyl 2-(acetylamino)benzoate.
Methylation: The final step involves the methylation of the amide nitrogen using methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylamino)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(methylamino)acetamido]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-[2-(methylamino)acetamido]benzoate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(acetylamino)benzoate: Lacks the methylamino group, making it less versatile in certain reactions.
Methyl anthranilate: A simpler ester without the acetamido and methylamino modifications.
Uniqueness
Methyl 2-[2-(methylamino)acetamido]benzoate is unique due to its dual functional groups (methylamino and acetamido), which provide enhanced reactivity and versatility in synthetic applications compared to its simpler analogs.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Biological Activity
Methyl 2-[2-(methylamino)acetamido]benzoate, commonly referred to as Methyl 2-amino benzoate, is a compound of significant interest in biological and medicinal chemistry. This article will explore its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a benzoate moiety and a methylamino group. The synthesis typically involves the reaction of methyl 2-aminobenzoate with N-methylglycine in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt.
Reaction Overview:
- Starting Materials: Methyl 2-aminobenzoate, N-methylglycine
- Conditions: Aqueous medium with hydrochloric acid
- Purification: Crystallization or chromatography to yield the hydrochloride salt .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which may alter metabolic pathways.
- Receptor Binding: It interacts with cell surface receptors, influencing cellular signaling pathways that can lead to therapeutic effects .
Pharmacological Applications
Research indicates that this compound has potential applications in various fields:
- Biochemical Assays: Employed as a probe for studying enzyme activities .
- Medicinal Chemistry: Investigated for its role as an intermediate in synthesizing pharmaceutical compounds .
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Recent studies have highlighted the compound's biological activities through various assays:
- Antimicrobial Testing:
-
Enzyme Interaction Studies:
- The compound was shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
- Therapeutic Potential:
Comparative Analysis
To better understand the unique features of this compound, a comparison with similar compounds is insightful:
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 2-aminobenzoate | Lacks methylamino group; simpler structure | Limited reactivity compared to Methyl 2-amino |
N-methylglycine | Simpler amino acid derivative | Different chemical properties |
Methyl 2-[2-(dimethylamino)acetamido]benzoate | Contains an additional methyl group | Variations in reactivity and biological effects |
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[[2-(methylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChI Key |
MYWOCYOPMFFWCH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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